3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Biochemical Pathways
Thiazolidine derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been known to exhibit a range of biological responses, making them a highly prized moiety .
Action Environment
The synthesis of thiazolidine derivatives often involves environmentally friendly approaches, which may have an impact on their action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenol with benzoyl chloride to form 4-fluorophenyl benzoate. This intermediate is then reacted with azetidine-3-carboxylic acid to form the azetidinyl benzoyl derivative. Finally, the thiazolidine-2,4-dione ring is introduced through a cyclization reaction involving thioglycolic acid under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenoxy and azetidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The core structure of the compound, known for its biological activity.
Azetidin-3-yl derivatives: Compounds containing the azetidinyl group, often explored for their medicinal properties.
Fluorophenoxy derivatives: Compounds with a fluorophenoxy group, known for their enhanced pharmacokinetic properties
Uniqueness
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-13-4-6-15(7-5-13)26-16-3-1-2-12(8-16)18(24)21-9-14(10-21)22-17(23)11-27-19(22)25/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDSQSJAKCIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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